N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c1-24-13-4-2-3-10-7-15(27-16(10)13)17(23)20-19-22-21-18(28-19)11-5-6-12-14(8-11)26-9-25-12/h2-8H,9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATCTFHNWMTWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed cross-coupling reaction involving a halogenated benzofuran derivative and an appropriate aryl boronic acid.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced through a cyclization reaction involving a hydrazide derivative and a carboxylic acid or its derivative.
Attachment of the Benzo[d][1,3]dioxole Group: This step typically involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole moiety is attached to the oxadiazole ring.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene or dimethylformamide .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to mitotic blockade and apoptosis in cancer cells.
Pathways Involved: It induces cell cycle arrest at the S and G2/M phases and triggers apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with several analogs reported in the literature. Below is a detailed comparison based on structural features, synthetic efficiency, and physicochemical properties:
Core Heterocycle Variations
- 1,3,4-Oxadiazole vs.
Benzofuran vs. Cyclopropane :
Unlike cyclopropane-containing analogs (e.g., compound 55 ), the benzofuran moiety in the target compound introduces planar aromaticity, which may improve π-π stacking interactions in biological targets but reduce conformational flexibility .
Substituent Effects
Methoxy vs. Halogen/Methylthio Substituents :
The 7-methoxy group on the benzofuran ring (target compound) contrasts with electron-withdrawing substituents like chlorine (compound 55 ) or methylthio (compound 78 ). Methoxy groups enhance solubility via polar interactions but may reduce metabolic stability compared to halogens .
Spectroscopic and Physical Properties
NMR Profiles :
The target compound’s ¹H NMR would likely show aromatic protons near δ 6.04 (OCH₂O of benzodioxole) and δ 3.76 (OCH₃), as seen in compound 32 .
Implications for Drug Design
- Bioavailability : The benzofuran-oxadiazole scaffold may offer improved membrane permeability over cyclopropane-thiazole analogs (e.g., 55 ) due to reduced steric hindrance.
- Target Selectivity : The oxadiazole’s electron-deficient nature could enhance binding to ATP-binding pockets in kinases compared to thiazole derivatives .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activities, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant due to its established pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : A study evaluating similar benzo[d][1,3]dioxol derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM in HCT116 and MCF7 cell lines, outperforming standard drugs like doxorubicin .
-
Mechanisms of Action : The anticancer effects were attributed to multiple mechanisms:
- EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating proteins involved in mitochondrial pathways such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis revealed that these compounds could induce cell cycle arrest at specific phases, contributing to their antiproliferative effects.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds.
Comparative Analysis
A comparative analysis was conducted on various derivatives containing the benzo[d][1,3]dioxole moiety. The following table summarizes key findings from recent studies:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | Chemotherapy standard |
| Compound A | HCT116 | 1.54 | EGFR inhibition |
| Compound B | MCF7 | 4.52 | Apoptosis induction |
Case Study: Molecular Docking
Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets involved in cancer progression. These studies suggest that the compound exhibits strong interactions with target proteins critical for tumor growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
